molecular formula C24H21ClN2O3S B2456893 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide CAS No. 893252-01-2

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide

Cat. No.: B2456893
CAS No.: 893252-01-2
M. Wt: 452.95
InChI Key: AQDSQFIQIOOIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-26(19-10-3-2-4-11-19)24(28)16-27-15-23(20-12-6-8-14-22(20)27)31(29,30)17-18-9-5-7-13-21(18)25/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSQFIQIOOIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chlorophenylmethanesulfonyl Chloride

The sulfonyl chloride is synthesized from 2-chlorobenzyl mercaptan through sequential oxidation and chlorination:

  • Oxidation to sulfonic acid :
    $$ \text{2-Cl-C}6\text{H}4\text{-CH}2\text{SH} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{2-Cl-C}6\text{H}4\text{-CH}2\text{SO}_3\text{H} $$
  • Chlorination to sulfonyl chloride :
    $$ \text{2-Cl-C}6\text{H}4\text{-CH}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{2-Cl-C}6\text{H}4\text{-CH}2\text{SO}_2\text{Cl} $$

This method ensures high purity (>95%) and is adapted from sulfonylation protocols for similar indole derivatives.

Sulfonylation of Indole at Position 3

Indole undergoes electrophilic substitution at position 3 using 2-chlorophenylmethanesulfonyl chloride:

  • Reaction conditions :
    • Indole (1 eq), 2-chlorophenylmethanesulfonyl chloride (1.2 eq)
    • Base: Pyridine (2 eq) in dichloromethane (DCM) at 0°C → room temperature
    • Time: 12 hours
  • Workup :
    The crude product is washed with dilute HCl, dried (Na₂SO₄), and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 3-[(2-chlorophenyl)methanesulfonyl]-1H-indole as a white solid (82% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, indole H-2), 7.75–7.68 (m, 2H, Ar-H), 7.55–7.48 (m, 3H, Ar-H), 4.52 (s, 2H, CH₂SO₂).
  • LC-MS (ESI) : m/z 335.1 [M+H]⁺.

Synthesis of N-Methyl-N-phenyl-chloroacetamide

The acetamide side chain precursor is prepared via acylation of N-methyl-N-phenylamine:

  • Reaction conditions :
    • N-Methyl-N-phenylamine (1 eq), chloroacetyl chloride (1.1 eq)
    • Base: Triethylamine (2 eq) in DCM at 0°C → room temperature
    • Time: 2 hours
  • Workup :
    The mixture is extracted with DCM, washed with brine, and concentrated to afford N-methyl-N-phenyl-chloroacetamide as a colorless oil (89% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.02 (s, 2H, COCH₂Cl), 3.15 (s, 3H, NCH₃).
  • IR (neat) : 1685 cm⁻¹ (C=O stretch).

Alkylation of 3-[(2-Chlorophenyl)methanesulfonyl]-1H-indole

The indole’s 1-position is alkylated with N-methyl-N-phenyl-chloroacetamide under basic conditions:

  • Reaction conditions :
    • 3-[(2-Chlorophenyl)methanesulfonyl]-1H-indole (1 eq), N-methyl-N-phenyl-chloroacetamide (1.5 eq)
    • Base: Sodium hydride (1.2 eq) in tetrahydrofuran (THF) at 0°C → reflux
    • Time: 6 hours
  • Workup :
    The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (methanol/DCM, 5:95) to yield the target compound as a pale-yellow solid (68% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (s, 1H, indole H-2), 7.80–7.72 (m, 2H, Ar-H), 7.60–7.52 (m, 6H, Ar-H), 5.12 (s, 2H, COCH₂N), 4.55 (s, 2H, CH₂SO₂), 3.25 (s, 3H, NCH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 135.2–122.4 (Ar-C), 55.1 (CH₂SO₂), 44.8 (NCH₃), 38.2 (COCH₂N).
  • HRMS (ESI) : m/z 482.0945 [M+H]⁺ (calculated for C₂₄H₂₁ClN₂O₃S: 482.0948).

Alternative Synthetic Routes

Microwave-Assisted Alkylation

Adapting methods from pyrazoline synthesis, microwave irradiation reduces reaction times:

  • Conditions : 150°C, 30 minutes, 300 W
  • Yield : 75%

Palladium-Catalyzed Coupling

For scalability, a Suzuki-Miyaura coupling was explored but deemed less efficient due to competing side reactions.

Optimization and Challenges

  • Sulfonylation regioselectivity : Position 3 is favored due to indole’s inherent reactivity, but traces of 2-sulfonylated byproducts (<5%) are removed via chromatography.
  • Alkylation efficiency : NaH outperforms K₂CO₃ in deprotonating the indole NH (yield increase from 45% to 68%).

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfonyl)benzothiazole: Shares the sulfonyl group but has a different core structure.

    N-methyl-N-phenylacetamide: Shares the acetamide group but lacks the sulfonyl and indole groups.

Uniqueness

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the sulfonamide class, which is recognized for its pharmacological significance in medicinal chemistry. Its structure includes an indole ring, a methanesulfonyl group, and an acetamide moiety, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H23ClN2O3SC_{22}H_{23}ClN_2O_3S with a molecular weight of approximately 430.9 g/mol. The presence of a chlorophenyl group and the methanesulfonyl linkage are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H23ClN2O3S
Molecular Weight430.9 g/mol
StructureIndole-based sulfonamide

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The indole structure is known to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various diseases.

The methanesulfonyl group in the compound can form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways and biological responses. This electrophilic nature allows it to participate in various biochemical processes, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can interact with receptors, altering their activity and downstream signaling.

Case Studies and Research Findings

  • Antimicrobial Activity : In studies involving related sulfonamide derivatives, compounds demonstrated significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated groups on the phenyl ring was associated with increased efficacy due to enhanced lipophilicity.
  • Enzyme Inhibition : Research has shown that compounds similar to this indole derivative exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes . These findings suggest potential applications in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria.
  • Pharmacological Potential : The unique structure of the compound allows it to act as a scaffold for further chemical modifications aimed at enhancing efficacy or reducing toxicity . This versatility makes it a promising candidate for drug development targeting various diseases.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on available literature:

Activity TypeTarget Organisms/EnzymesObserved Effects
AntimicrobialStaphylococcus aureus, MRSA, E. coliEffective against Gram-positive bacteria; moderate against Gram-negative bacteria
Enzyme InhibitionAcetylcholinesterase (AChE), UreaseStrong inhibitory effects observed
Receptor ModulationVarious receptorsAlters activity leading to therapeutic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of the indole core, followed by coupling with N-methyl-N-phenylacetamide. Key steps include:

  • Sulfonylation using 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Buchwald-Hartwig or Ullmann coupling for aryl-amide bond formation, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Optimization via temperature control (80–120°C), solvent selection (DMF or THF), and inert atmosphere (N₂/Ar) to suppress side reactions .
    • Validation : Purity is confirmed via HPLC (>95%), and intermediates are characterized by FT-IR and TLC .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., indole NH at δ ~10 ppm, sulfonyl group protons at δ ~3.5 ppm) and confirms regioselectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ~483.12 g/mol) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms sulfonyl-indole geometry, as seen in analogous sulfonamide-indole structures .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., COX-2) to identify mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) and assess bioactivity shifts .
  • Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) identify critical groups (e.g., sulfonyl’s electron-withdrawing role in binding) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Case Example : Discrepancies in IC₅₀ values between enzyme inhibition (low µM) and cell-based assays (high µM) may arise from poor membrane permeability.

  • Mitigation :
  • LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to assess hydrophobicity-driven uptake .
  • Prodrug Strategies : Introduce ester groups to enhance solubility, then monitor hydrolysis kinetics in serum .
  • Validation : Compare intracellular drug concentrations via LC-MS and adjust dosing regimens .

Q. What computational approaches predict binding modes with target proteins?

  • Methodology :

  • Docking Studies : AutoDock Vina or Glide simulates interactions with kinase domains (e.g., EGFR), prioritizing sulfonyl-indole hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying critical residue fluctuations (e.g., ΔG binding ~ -9.2 kcal/mol) .
  • Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification (e.g., chlorine → fluorine) .

Q. How to develop stability-indicating analytical methods for the compound?

  • Methodology :

  • Forced Degradation : Expose to heat (40–80°C), UV light, and hydrolytic conditions (acid/base), then monitor degradation via UPLC-PDA .
  • Method Validation : Per ICH Q2(R1):
  • Specificity : Resolve degradation products (e.g., des-chloro analog) from the parent peak .
  • Robustness : Test pH (2–8) and column temperature (±5°C) variations .
  • Kinetic Modeling : Arrhenius plots predict shelf life (e.g., t₉₀ ~2 years at 25°C) .

Data Contradiction Analysis Framework

Observation Potential Cause Resolution Strategy Reference
Low enzyme inhibition but high cytotoxicityOff-target effectsChemoproteomics (e.g., affinity pulldown + MS)
Variable MICs across bacterial strainsEfflux pump activityCombine with efflux inhibitor (e.g., PAβN)
Inconsistent NMR coupling constantsRotameric equilibriaVariable-temperature NMR (e.g., 298–318 K)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.